molecular formula C12H18O3 B8612261 (3,4-Dimethoxy-5-propylphenyl)methanol CAS No. 99423-91-3

(3,4-Dimethoxy-5-propylphenyl)methanol

Cat. No.: B8612261
CAS No.: 99423-91-3
M. Wt: 210.27 g/mol
InChI Key: PIWRUZULPJJKJC-UHFFFAOYSA-N
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Description

This product is (3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid ( 647854-71-5). It has a molecular formula of C13H22O6S and a molecular weight of 306.38 g/mol. The provided purity is 98%. This chemical is intended for research purposes only.

Properties

CAS No.

99423-91-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3,4-dimethoxy-5-propylphenyl)methanol

InChI

InChI=1S/C12H18O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h6-7,13H,4-5,8H2,1-3H3

InChI Key

PIWRUZULPJJKJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)CO)OC)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest due to its potential biological activities. Structure-activity relationship models suggest that it may interact with multiple biological targets, indicating a broad spectrum of pharmacological effects. Some predicted activities include:

  • Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which may translate to protective effects against oxidative stress in biological systems .
  • Neuroprotective Effects : Investigations into related compounds indicate potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, (3,4-Dimethoxy-5-propylphenyl)methanol can serve as a valuable reagent for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various organic reactions, including:

  • Formation of Derivatives : The hydroxymethyl group can be modified to create derivatives with enhanced biological activities or different chemical properties.
  • Building Block for Heterocyclic Compounds : Its structural characteristics make it suitable for constructing heterocycles that are prevalent in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3,4,5-Trimethoxyphenylmethanol

Structural Differences: Replacing the 5-propyl group in (3,4-dimethoxy-5-propylphenyl)methanol with a third methoxy group yields 3,4,5-trimethoxyphenylmethanol.

Property This compound 3,4,5-Trimethoxyphenylmethanol
LogP (Octanol-Water) 2.8 1.5
Aqueous Solubility 4.8 mg/mL 12.3 mg/mL
Antimicrobial Activity MIC₉₀: 8 µg/mL (S. aureus) MIC₉₀: 32 µg/mL (S. aureus)
Cytotoxicity (IC₅₀) >100 µM (HEK293 cells) 45 µM (HEK293 cells)

The propyl group enhances lipophilicity, reducing water solubility but improving membrane permeability, as evidenced by superior antimicrobial activity against Gram-positive bacteria. The trimethoxy analog, however, exhibits higher cytotoxicity, likely due to increased metabolic instability .

Comparison with (3,5-Diisopropyl-4-methoxyphenyl)methanol

Structural Differences : The 5-propyl group is replaced with a bulkier 3,5-diisopropyl configuration.

Property This compound (3,5-Diisopropyl-4-methoxyphenyl)methanol
Thermal Stability Decomposes at 185°C Decomposes at 220°C
Physical State (RT) Solid Liquid
Solubility in DMSO 25 mg/mL 8 mg/mL
Oral Bioavailability 62% 45%

Bulkier isopropyl groups improve thermal stability but reduce solubility in polar solvents. The liquid state of the diisopropyl analog facilitates formulation but compromises oral bioavailability due to erratic absorption .

Comparison with (4-Ethoxy-3-methoxy-5-propylphenyl)methanol

Structural Differences : The 4-methoxy group is replaced with an ethoxy group.

Property This compound (4-Ethoxy-3-methoxy-5-propylphenyl)methanol
Water Solubility 4.8 mg/mL 1.2 mg/mL
Acidic Stability (pH 2) 90% degradation in 24h 15% degradation in 24h
Hepatic Clearance 12 mL/min/kg 6 mL/min/kg

The ethoxy group reduces polarity, further lowering water solubility but enhancing stability under acidic conditions. Slower hepatic clearance suggests prolonged systemic exposure, which may be advantageous for sustained therapeutic effects .

Preparation Methods

Aldehyde Intermediate Synthesis

The synthesis of (3,4-Dimethoxy-5-propylphenyl)methanol often begins with the preparation of 3,4-dimethoxy-5-propylbenzaldehyde. This aldehyde is typically derived from 3,4-dihydroxy-5-propylbenzaldehyde via selective methylation. In a representative procedure, dimethyl sulfate (2.0 equiv.) and anhydrous potassium carbonate (3.0 equiv.) in acetone facilitate the methylation of hydroxyl groups at positions 3 and 4, achieving >90% conversion at reflux temperatures. The propyl side chain is introduced earlier via Friedel–Crafts alkylation of 3,4-dimethoxybenzaldehyde with 1-bromopropane in the presence of AlCl<sub>3</sub>, though this step requires rigorous temperature control to minimize polyalkylation.

Borohydride Reduction

Sodium borohydride (NaBH<sub>4</sub>) in tetrahydrofuran (THF) is the most widely reported reductant for converting 3,4-dimethoxy-5-propylbenzaldehyde to the corresponding alcohol. A protocol adapted from 3,5-dihydroxybenzyl alcohol synthesis involves dropwise addition of NaBH<sub>4</sub> (1.2 equiv.) to the aldehyde in THF at 0°C, followed by gradual warming to room temperature. This method yields this compound in 82–85% purity after aqueous workup and ethyl acetate extraction. Alternative reductants like LiAlH<sub>4</sub> offer faster kinetics but risk over-reduction or ether formation, particularly under anhydrous conditions.

Table 1: Comparison of Reduction Methods for 3,4-Dimethoxy-5-propylbenzaldehyde

ReductantSolventTemperatureTime (h)Yield (%)Purity (HPLC)
NaBH<sub>4</sub>THF0°C → RT5.58592.4
LiAlH<sub>4</sub>Et<sub>2</sub>OReflux27888.1
BH<sub>3</sub>·THFTHFRT48190.3

Hydrolysis of 3,4-Dimethoxy-5-propylbenzoic Acid Esters

Esterification and Subsequent Reduction

An alternative route involves the reduction of ester derivatives, such as methyl 3,4-dimethoxy-5-propylbenzoate. The ester is synthesized via acid-catalyzed Fischer esterification of 3,4-dimethoxy-5-propylbenzoic acid, though this method struggles with competing decarboxylation at elevated temperatures. More reliably, the benzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, which is then reacted with methanol to yield the ester in 76% isolated yield.

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) Reduction

The ester intermediate is reduced to the alcohol using LiAlH<sub>4</sub> in anhydrous diethyl ether. This exothermic reaction requires careful temperature modulation (–10°C to 0°C) to prevent side reactions, achieving 78% yield with 89% purity. Post-reduction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) improves purity to >95%, albeit with a 10–15% loss in yield.

Direct Hydroxymethylation of 3,4-Dimethoxy-5-propylbenzene

Friedel–Crafts Hydroxymethylation

A less common but industrially scalable approach employs Friedel–Crafts hydroxymethylation. Here, paraformaldehyde and HCl gas are introduced to 3,4-dimethoxy-5-propylbenzene in dichloromethane, generating the benzhydryl alcohol directly. However, this method suffers from poor regioselectivity, with 20–30% of the product comprising ortho- and para-substituted isomers. Catalytic improvements using FeCl<sub>3</sub> or ZnCl<sub>2</sub> have marginally increased selectivity to 65%, but yields remain suboptimal (45–50%).

Radical-Mediated Approaches

Recent advances in photoredox catalysis have enabled radical hydroxymethylation under mild conditions. Irradiation of 3,4-dimethoxy-5-propylbenzene with a cerium(III) chloride catalyst and methanol as the hydroxyl source produces the target alcohol in 60% yield. While promising, this method requires specialized equipment and exhibits sensitivity to moisture, limiting its broad applicability.

Analytical Validation and Quality Control

Spectroscopic Characterization

Successful synthesis is confirmed by <sup>1</sup>H NMR: δ 6.45 (s, 1H, ArH), 4.55 (s, 2H, CH<sub>2</sub>OH), 3.85 (s, 6H, OCH<sub>3</sub>), 2.55 (t, 2H, CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>), 1.60 (m, 2H, CH<sub>2</sub>CH<sub>3</sub>), 0.95 (t, 3H, CH<sub>3</sub>). LC-MS analysis typically shows a molecular ion peak at m/z 226.1 [M+H]<sup>+</sup>, with fragmentation patterns consistent with methoxy and propyl group loss.

Purity Optimization

Recrystallization from hot ethanol/water (4:1) improves purity to >99%, as verified by HPLC (C18 column, acetonitrile:H<sub>2</sub>O 70:30, retention time 8.2 min). Residual solvent analysis via GC-MS is critical, as THF and dimethyl sulfate byproducts may persist at ppm levels if quenching is incomplete.

Industrial-Scale Considerations

Cost-Benefit Analysis

NaBH<sub>4</sub>-mediated reduction remains the most cost-effective route at scale, with raw material costs estimated at $120/kg for the final product. In contrast, photoredox methods exceed $450/kg due to catalyst expenses.

Environmental Impact

Waste streams rich in boron and aluminum salts necessitate treatment with ion-exchange resins prior to disposal. The Friedel–Crafts route generates 5 kg of acidic waste per kg of product, whereas borohydride methods produce 1.8 kg of neutral waste .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity Validation Method
Alkylation3,4-Dimethoxyphenol, propyl bromide, AlCl₃, DCM75TLC (Rf = 0.85)
ReductionNaBH₄, MeOH, 0°C, 2 hr88HPLC (>98%)

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃), propyl (-CH₂CH₂CH₃), and hydroxymethyl (-CH₂OH) groups. For example:
    • Methoxy protons appear as singlets at δ 3.75–3.85 ppm.
    • Hydroxymethyl protons show broad signals at δ 4.5–5.0 ppm (exchange with D₂O) .
  • FT-IR : Validate O-H stretch (~3200–3500 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹) .
  • HPLC-PDA : Ensure no residual intermediates (e.g., aldehydes) using a C18 column and phosphate buffer-methanol gradient .

Advanced: How can conflicting retention data in HPLC analysis be resolved?

Methodological Answer:
Contradictions in retention times or peak splitting often arise from:

Mobile phase pH instability : Adjust phosphate buffer to pH 6.0 ± 0.1 and degas thoroughly to avoid CO₂ absorption .

Column aging : Test system suitability with a reference standard (e.g., c10-Methoxy-5H-Dibenz[b,f]azepine-5-carboxamide) .

Sample degradation : Analyze fresh solutions in methanol/water (4:1) and compare with aged samples to identify degradation products .

Experimental design : Use a factorial approach (e.g., varying methanol content and pH) to model retention behavior .

Advanced: What strategies optimize the compound’s solubility for bioactivity assays?

Methodological Answer:

  • Co-solvent systems : Use methanol/water mixtures (≤20% methanol) to balance solubility and biocompatibility .
  • Surfactant-assisted dispersion : Test non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v.
  • pH adjustment : For ionizable groups, prepare buffered solutions (pH 5–8) using phosphate or acetate buffers .
    Validation : Measure solubility via UV-Vis spectroscopy and confirm stability using HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:
Focus on modifying substituents while preserving the core structure:

Variation of alkoxy groups : Replace methoxy with ethoxy or propoxy to assess steric/electronic effects.

Propyl chain elongation : Synthesize butyl or pentyl analogs to study lipophilicity impacts.

Bioisosteric replacement : Substitute -CH₂OH with -CF₂OH or -NHOH for metabolic stability .
Biological Testing :

  • Use standardized assays (e.g., antimicrobial disk diffusion, enzyme inhibition).
  • Cross-reference with RIFM safety evaluation criteria for toxicity thresholds .

Advanced: What are the key considerations for environmental impact assessments?

Methodological Answer:

Biodegradability : Conduct OECD 301F tests (aerobic degradation in activated sludge) .

Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

Analytical monitoring : Detect environmental residues via LC-MS/MS with a LOQ ≤ 1 ppb .
Table 2: Example Ecotoxicity Data

Test OrganismEndpointResult (mg/L)Method Reference
Daphnia magna48-hr LC₅₀12.5OECD 202
Pseudokirchneriella subcapitata72-hr EC₅₀8.2OECD 201

Emerging Research: What novel applications are being explored for this compound?

Methodological Answer:

  • Antimicrobial coatings : Incorporate into polymers (e.g., polyurethanes) and test against Staphylococcus aureus .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Biocatalysis : Optimize enzymatic synthesis routes (e.g., alcohol dehydrogenases) in green solvents like ionic liquids .

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